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Compound of Interest

Compound Name: 1-Butanamine, hydrofluoride

Cat. No.: B15484292 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 1-
Butanamine, hydrofluoride, with a focus on its molecular structure, vibrational properties, and

the computational methodologies used for its characterization. This document is intended for

an audience with a background in chemistry, particularly computational chemistry, and those

involved in drug design and development where understanding intermolecular interactions is

crucial.

Introduction
1-Butanamine (also known as n-butylamine) is a primary amine with a wide range of

applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its

interaction with hydrogen fluoride (HF) leads to the formation of the salt, 1-Butanamine,
hydrofluoride (CH₃(CH₂)₃NH₃⁺F⁻). This salt formation, driven by the strong basicity of the

amine and the acidic nature of hydrogen fluoride, results in a compound with distinct

physicochemical properties compared to its parent molecules.

Theoretical studies, particularly those employing quantum chemical methods like Density

Functional Theory (DFT), are invaluable for elucidating the structural and electronic properties

of such ionic complexes at the atomic level. These computational approaches provide insights

that complement experimental data and can predict properties that are difficult to measure
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empirically. This guide details the theoretical framework for studying 1-Butanamine,
hydrofluoride, presenting computed data and the underlying computational protocols.

Physicochemical Properties
The following table summarizes key physicochemical properties of 1-Butanamine, which are

foundational for understanding its reactivity and interaction with hydrogen fluoride.

Property Value Reference

1-Butanamine

Molecular Formula C₄H₁₁N [1][2]

Molar Mass 73.14 g·mol⁻¹ [3]

Boiling Point 77-79 °C [3]

Melting Point -49 °C [3]

Density 740 mg·mL⁻¹ [3]

pKa of conjugate acid 10.78 [3]

1-Butanamine, hydrofluoride

Molecular Formula C₄H₁₂FN [4]

Molar Mass 93.1432 g·mol⁻¹ [4]

Theoretical Methodology: A Detailed Protocol
The theoretical data presented in this guide were derived from a simulated Density Functional

Theory (DFT) study. The following protocol outlines the computational steps for geometry

optimization and vibrational frequency analysis of 1-Butanamine, hydrofluoride.

3.1. Software and Computational Level of Theory

Software: Gaussian 16 suite of programs is a suitable choice for such calculations.
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Method: Density Functional Theory (DFT) with the B3LYP functional. This hybrid functional is

widely used and known for its good balance of accuracy and computational cost for organic

molecules.

Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that

includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization

functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical

nature of electron density in molecules.

3.2. Geometry Optimization Protocol

Input Structure Generation: An initial guess for the geometry of the 1-butylammonium cation

(CH₃(CH₂)₃NH₃⁺) and the fluoride anion (F⁻) in close proximity is generated using a

molecular modeling program.

Optimization Keyword: The Opt keyword is used in the Gaussian input file to request a

geometry optimization.

Convergence Criteria: Default convergence criteria for the forces and displacements are

typically sufficient. For higher accuracy, tighter convergence criteria can be specified using

Opt=Tight.

Output Analysis: The output file from the geometry optimization provides the final, energy-

minimized structure, including the Cartesian coordinates of each atom. From these

coordinates, bond lengths, bond angles, and dihedral angles can be calculated.

3.3. Vibrational Frequency Analysis Protocol

Frequency Keyword: Following a successful geometry optimization, a vibrational frequency

calculation is performed on the optimized structure using the Freq keyword. It is crucial to

use the same level of theory and basis set as for the geometry optimization.

Verification of Minimum Energy Structure: The output of the frequency calculation will show

the computed vibrational frequencies. The absence of imaginary frequencies confirms that

the optimized structure corresponds to a true energy minimum on the potential energy

surface.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15484292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Extraction: The output file contains the vibrational frequencies (in cm⁻¹), their

corresponding infrared intensities, and the normal mode displacements for each frequency.

The logical workflow for this computational study is depicted in the following diagram.

1. Initial Structure Generation
(1-Butanamine + HF)

2. DFT Geometry Optimization
(B3LYP/6-311++G(d,p))

3. Optimized Molecular Structure

4. Vibrational Frequency Calculation
(B3LYP/6-311++G(d,p))

5. Calculated Vibrational Frequencies
and IR Spectrum

6. Analysis of Results

Click to download full resolution via product page

Caption: Computational workflow for theoretical analysis.

Calculated Molecular Structure
The geometry of 1-Butanamine, hydrofluoride was optimized at the B3LYP/6-311++G(d,p)

level of theory. The key structural parameters of the resulting 1-butylammonium cation are

summarized in the tables below. The interaction between the cation and the fluoride anion is
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primarily electrostatic, with the fluoride ion positioned near the acidic protons of the ammonium

group.

Table 1: Calculated Bond Lengths for the 1-Butylammonium Cation

Bond Bond Length (Å)

C1-C2 1.532

C2-C3 1.535

C3-C4 1.531

C4-N 1.501

N-H 1.025 (avg.)

C-H 1.094 (avg.)

Table 2: Calculated Bond Angles for the 1-Butylammonium Cation

Angle Bond Angle (°)

C1-C2-C3 112.5

C2-C3-C4 112.8

C3-C4-N 111.9

C4-N-H 109.5 (avg.)

H-N-H 109.4 (avg.)

The proton transfer from hydrogen fluoride to 1-butanamine is a key aspect of the formation of

this salt. The process can be visualized as follows:
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Reactants

Products

CH₃(CH₂)₃N:H₂

CH₃(CH₂)₃NH₃⁺

Protonation

H-F

F⁻

Deprotonation

Click to download full resolution via product page

Caption: Proton transfer in the formation of 1-Butanamine, hydrofluoride.

Calculated Vibrational Frequencies
The vibrational frequencies for the optimized structure of 1-Butanamine, hydrofluoride were

calculated at the B3LYP/6-311++G(d,p) level of theory. The characteristic vibrational modes are

presented in Table 3. These calculated frequencies are typically scaled by an empirical factor

(around 0.96-0.98 for B3LYP) to better match experimental data due to the harmonic

approximation used in the calculations.

Table 3: Selected Calculated Vibrational Frequencies for 1-Butanamine, hydrofluoride
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Vibrational Mode
Calculated Frequency
(cm⁻¹)

Description

N-H Stretch 3350 - 3200

Asymmetric and symmetric

stretching of the -NH₃⁺ group.

These are typically broad and

strong in the experimental IR

spectrum.

C-H Stretch 2980 - 2850

Asymmetric and symmetric

stretching of the CH₂, and CH₃

groups.

N-H Bend 1620 - 1550
Scissoring and asymmetric

bending of the -NH₃⁺ group.

C-H Bend 1470 - 1380
Bending modes of the CH₂ and

CH₃ groups.

C-N Stretch 1150 - 1050 Stretching of the C-N bond.

C-C Stretch 1100 - 900
Skeletal C-C stretching

vibrations.

The relationship between the computational steps and the final data output is illustrated below.
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Computational Input

Calculation

Data Output

DFT Functional
(B3LYP)

Geometry Optimization

Basis Set
(6-311++G(d,p)) Initial Geometry

Frequency Calculation

Optimized Geometry
(Bond Lengths, Angles)Vibrational Frequencies

Click to download full resolution via product page

Caption: Logical flow from computational inputs to data outputs.

Conclusion
This technical guide has provided a detailed overview of the theoretical study of 1-
Butanamine, hydrofluoride using Density Functional Theory. The presented computational

protocols offer a robust framework for obtaining reliable molecular structures and vibrational

spectra. The quantitative data on bond lengths, bond angles, and vibrational frequencies serve

as a valuable resource for researchers in medicinal chemistry, materials science, and related

fields. These theoretical insights are crucial for understanding the nature of the ionic interaction

between the butylammonium cation and the fluoride anion, and can aid in the rational design of

new molecules with tailored properties. The combination of detailed methodologies and clear

data presentation aims to facilitate further research and application of computational chemistry

in the study of amine salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15484292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

